molecular formula C8H10ClN3OS B11209527 N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide CAS No. 656815-72-4

N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B11209527
CAS No.: 656815-72-4
M. Wt: 231.70 g/mol
InChI Key: SDHSWWNZLWFQCJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide is an organic compound characterized by the presence of a hydrazinecarbothioamide group attached to a 3-chloro-4-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 3-chloro-4-methoxyaniline with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the desired product. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

This compound has shown promise in medicinal chemistry as a potential drug candidate. Its unique structure allows it to interact with various biological targets, making it a subject of interest in the development of new pharmaceuticals.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites or undergo non-covalent interactions, leading to inhibition or modulation of biological activity. The pathways involved in these interactions are often studied using computational modeling and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

656815-72-4

Molecular Formula

C8H10ClN3OS

Molecular Weight

231.70 g/mol

IUPAC Name

1-amino-3-(3-chloro-4-methoxyphenyl)thiourea

InChI

InChI=1S/C8H10ClN3OS/c1-13-7-3-2-5(4-6(7)9)11-8(14)12-10/h2-4H,10H2,1H3,(H2,11,12,14)

InChI Key

SDHSWWNZLWFQCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NN)Cl

Origin of Product

United States

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